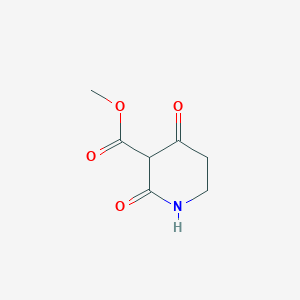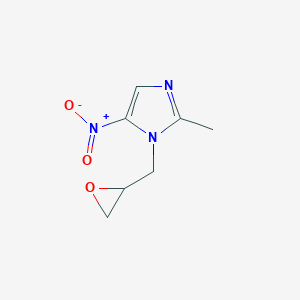
2-Acetyl-1-pyrroline
説明
2-Acetyl-1-pyrroline (2-AP) is a key flavor compound found in various foods, contributing to the characteristic popcorn-like, roasty odor. It is notably present in aromatic rice, wheat bread, and other products. The compound has a very low odor threshold and is generated biologically or through Strecker degradation within the Maillard reaction cascades during thermal food processing (Jost, Heymann, & Glomb, 2019).
Synthesis Analysis
2-AP can be efficiently synthesized from pyrrolidine through a series of steps including hydrocyanation, oxidation, and Grignard addition, yielding 2-acetyl-1-pyrroline with a cracker-like flavor (De Kimpe, Stevens, & Keppens, 1993). Recent advancements have introduced a novel derivatization method for 2-AP analysis, improving the precision and recovery in food matrices (Jost, Heymann, & Glomb, 2019).
Molecular Structure Analysis
The stability and sensorial properties of 2-AP have been enhanced through molecular encapsulation with β-cyclodextrin derivatives. Molecular dynamics simulations and experimental data demonstrate the potential of 2,6-DMβCD as a suitable host molecule for 2-AP encapsulation (Mahalapbutr et al., 2021).
Chemical Reactions and Properties
The formation of 2-AP involves the interaction between methylglyoxal and Delta(1)-pyrroline-5-carboxylate (P5C), with specific Bacillus cereus strains showing the ability to utilize glucose, glutamic acid, and proline for its formation (Romanczyk, McClelland, Post, & Aitken, 1995).
Physical Properties Analysis
The analysis of 2-AP in foods, especially rice, has been significantly improved with methods like headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry, achieving low limits of detection and quantification, and allowing for accurate quantification in rice varieties (Maraval et al., 2010).
Chemical Properties Analysis
2-AP's chemical properties, including its formation and stability, are influenced by its molecular interactions and environmental conditions. Spray-chilling encapsulation using hydrophobic materials has been explored to enhance its stability and application in food, demonstrating that microencapsulation allows for more flexible handling and storage, and potential application by the flavor industry (Yin & Cadwallader, 2019).
科学的研究の応用
Fragrant Rice Cultivation
Scientific Field: Agriculture and Plant Science
Methods of Application: The biosynthesis of 2-AP in fragrant rice is influenced by various factors, including soil moisture . In a study, different soil moisture contents were maintained to evaluate their effects on 2-AP biosynthesis .
Results: The study found that lower soil moisture content enhanced 2-AP biosynthesis, mainly by upregulating the expression of DAO1, an enzyme that promotes the conversion from putrescine to 2-AP .
Food Processing
Scientific Field: Food Science and Technology
Methods of Application: In a study, 2-AP was trapped by o-phenylenediamine and subsequently purified for HPLC–UV analysis . The method was applied to detect 2-AP levels in baked shrimp .
Results: The study found that the formation of 2-AP could be observed in thermally treated shrimp depending on heating temperature and time .
Aroma Compound in Essential Oils
Scientific Field: Aromatherapy and Phytochemistry
Methods of Application: The biosynthesis of 2-AP occurs in several plant species, including soybean and sorghum . The compound is then extracted from these plants to produce the essential oils .
Results: The presence of 2-AP in essential oils contributes to their unique aroma, enhancing their therapeutic effects .
Flavoring Compound or Food Additive
Scientific Field: Food Science and Technology
Methods of Application: 2-AP is biosynthetically metabolized in several plant species and can be added to foods to enhance their flavor .
Results: The addition of 2-AP to foods enhances their flavor profile, making them more appealing to consumers .
Chemical Synthesis
Scientific Field: Organic Chemistry
Methods of Application: In one study, 2-AP underwent an alkylation reaction with alkyl iodide in a benzene/solid KOH system in the presence of 18-crown-6 to yield the corresponding 1-alkyl derivative .
Results: The study successfully demonstrated the utility of 2-AP in the synthesis of complex organic molecules .
Environmental Applications
Scientific Field: Environmental Science
Methods of Application: In one study, the effects of different soil moisture contents on 2-AP biosynthesis in fragrant rice were evaluated through a pot experiment .
Results: The study found that lower soil moisture content enhanced 2-AP biosynthesis, mainly by upregulating the expression of certain enzymes .
Analytical Chemistry
Scientific Field: Analytical Chemistry
Methods of Application: In one study, a method was developed for the extraction and accurate quantitation of 2-AP from shrimp using GC-MS/MS equipped with HS-SPME auto sampler . The method was optimized considering various parameters such as sample quantity, addition of solvent, grinding process, sample particle size, head space parameters and SPME fiber incubation parameters .
Results: The method showed excellent linearity and sensitivity for the determination of 2-AP in shrimp . The recovery of 2-AP from fortified sample ranged between 7.02 and 9.02% at 50–200 ng g −1 fortification irrespective of the grain matrices used .
Sensory Science
Scientific Field: Sensory Science
Methods of Application: In sensory science, 2-AP is often used as a reference compound for sensory evaluation of aroma in various food products . Its concentration determines the quality and price of the rice .
Results: The presence of 2-AP in foods enhances their sensory appeal, making them more appealing to consumers .
将来の方向性
There is a pressing requirement for the creation of a simple, effective, and feasible method for preparing 2-AP . Future research could focus on how micro/macronutrients, cultivation practices, amino acid precursors, growth regulators, and environmental factors influence the 2-AP biosynthesis to modulate the aroma of fragrant rice .
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQWWSFRPLIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335080 | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow solid; Fishy aroma | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
182.00 to 183.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-1-pyrroline | |
CAS RN |
85213-22-5 | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
